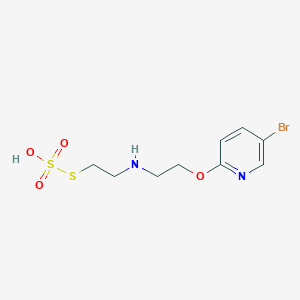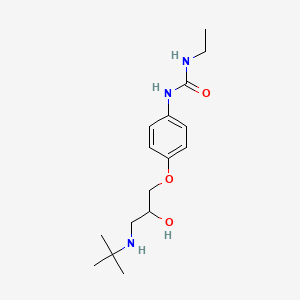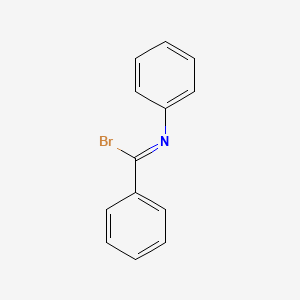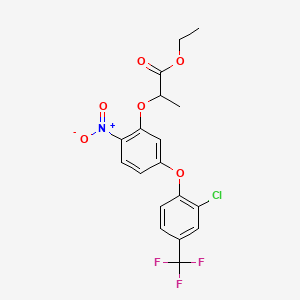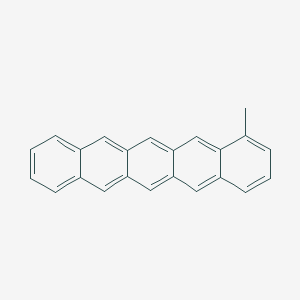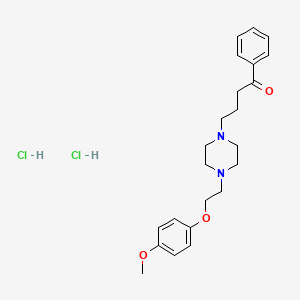
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butanone backbone, a piperazine ring, and a methoxyphenyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which can affect the compound’s solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the core butanone structure. This is followed by the introduction of the piperazine ring and the methoxyphenyl group through a series of substitution and coupling reactions. Common reagents used in these reactions include alkyl halides, piperazine, and methoxyphenol derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. Industrial production often utilizes automated systems for precise control of reaction parameters and to minimize human error.
化学反応の分析
Types of Reactions
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring and methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
科学的研究の応用
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Butanone, 4-(4-methoxyphenyl)-: Shares a similar butanone backbone but lacks the piperazine ring and additional functional groups.
1-(2,6-Dihydroxy-4-methoxyphenyl)-1-butanone: Contains a similar methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
1-Butanone, 4-(4-(2-(4-methoxyphenoxy)ethyl)-1-piperazinyl)-1-phenyl-, dihydrochloride is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
特性
CAS番号 |
40986-96-7 |
|---|---|
分子式 |
C23H32Cl2N2O3 |
分子量 |
455.4 g/mol |
IUPAC名 |
4-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]-1-phenylbutan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H30N2O3.2ClH/c1-27-21-9-11-22(12-10-21)28-19-18-25-16-14-24(15-17-25)13-5-8-23(26)20-6-3-2-4-7-20;;/h2-4,6-7,9-12H,5,8,13-19H2,1H3;2*1H |
InChIキー |
YUJTYVYMAQHOQD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCCC(=O)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
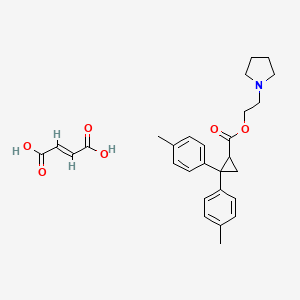

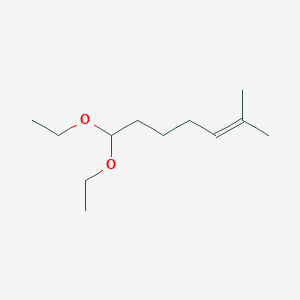
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
